molecular formula C9H15N3O B13304060 1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine

Katalognummer: B13304060
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: VTSDUDINCITKNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a dimethyl group and an oxolane ring

Vorbereitungsmethoden

The synthesis of 1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a diketone or ketoester, followed by the introduction of the oxolane ring through a nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Analyse Chemischer Reaktionen

1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.

    1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-thiol: The presence of a thiol group imparts unique properties, such as increased nucleophilicity.

    1,4-dimethyl-3-(oxolan-2-yl)-1H-pyrazol-5-carboxylic acid:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

2,4-dimethyl-5-(oxolan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-6-8(7-4-3-5-13-7)11-12(2)9(6)10/h7H,3-5,10H2,1-2H3

InChI-Schlüssel

VTSDUDINCITKNV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1C2CCCO2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.